molecular formula C7H3ClF2O2 B15335685 2,6-Difluorophenyl Chloroformate

2,6-Difluorophenyl Chloroformate

Cat. No.: B15335685
M. Wt: 192.55 g/mol
InChI Key: XAEAQCLRHNJBLT-UHFFFAOYSA-N
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Description

This compound is widely utilized in organic synthesis, particularly in the preparation of carbamates, carbonates, and acylating agents. Its fluorinated aromatic structure confers distinct electronic and steric properties, influencing its reactivity, stability, and applications compared to non-fluorinated or aliphatic chloroformates .

Properties

Molecular Formula

C7H3ClF2O2

Molecular Weight

192.55 g/mol

IUPAC Name

(2,6-difluorophenyl) carbonochloridate

InChI

InChI=1S/C7H3ClF2O2/c8-7(11)12-6-4(9)2-1-3-5(6)10/h1-3H

InChI Key

XAEAQCLRHNJBLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)OC(=O)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Difluorophenyl Chloroformate can be synthesized through the reaction of 2,6-difluorophenol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to control the exothermic nature of the process and to prevent the decomposition of the product. The general reaction scheme is as follows:

2,6-Difluorophenol+Phosgene2,6-Difluorophenyl Chloroformate+HCl\text{2,6-Difluorophenol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} 2,6-Difluorophenol+Phosgene→2,6-Difluorophenyl Chloroformate+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves the continuous flow of reactants through a reactor, where the reaction conditions such as temperature, pressure, and reactant concentrations are carefully controlled. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluorophenyl Chloroformate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.

    Hydrolysis: Reacts with water to produce 2,6-difluorophenol and hydrochloric acid.

    Reduction: Can be reduced to 2,6-difluorophenol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Amines: Used in the formation of carbamates under mild conditions.

    Alcohols: React to form carbonates in the presence of a base.

    Water: Hydrolysis occurs readily in the presence of moisture.

    Reducing Agents: Lithium aluminum hydride is commonly used for reduction reactions.

Major Products Formed

    Carbamates: Formed from the reaction with amines.

    Carbonates: Formed from the reaction with alcohols.

    2,6-Difluorophenol: Formed from hydrolysis or reduction reactions.

Scientific Research Applications

2,6-Difluorophenyl Chloroformate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various intermediates and active pharmaceutical ingredients.

    Biology: Employed in the modification of biomolecules for labeling and detection purposes.

    Medicine: Utilized in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Applied in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Difluorophenyl Chloroformate involves its reactivity with nucleophiles. The chloroformate group (ROC(O)Cl) is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines and alcohols. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions.

Comparison with Similar Compounds

Structural and Electronic Differences

The fluorine substituents in 2,6-Difluorophenyl Chloroformate introduce strong electron-withdrawing effects, which polarize the carbonyl group, enhancing the electrophilicity of the chloroformate moiety. This contrasts with:

  • Phenyl Chloroformate (Table 10, ): Lacks fluorine substituents, resulting in lower electrophilicity and slower reaction kinetics in nucleophilic substitutions.
  • Methyl/Ethyl Chloroformate (Tables 1–2, ): Aliphatic chloroformates exhibit higher hydrolysis rates due to reduced steric hindrance and weaker electron withdrawal compared to aromatic derivatives .

Physical Properties

Key physical properties are influenced by molecular weight and substituent effects:

Compound Molecular Weight (g/mol) Boiling Point (°C) Hydrolysis Rate (Relative)
Methyl Chloroformate ~94.5 71–72 Very High
Ethyl Chloroformate ~108.5 93–95 High
Phenyl Chloroformate ~156.5 >100 (est.) Moderate
This compound ~192.5 (est.) >100 (est.) Low–Moderate (inferred)

Notes:

  • Boiling Points : Aromatic chloroformates (e.g., Phenyl and 2,6-Difluorophenyl) typically have higher boiling points than aliphatic derivatives due to stronger van der Waals interactions .
  • Hydrolysis : The 2,6-difluoro substitution likely reduces hydrolysis rates compared to aliphatic chloroformates but may enhance stability relative to unsubstituted phenyl derivatives due to steric hindrance and electronic effects .

Q & A

Basic Questions

Q. What are the key considerations for synthesizing 2,6-Difluorophenyl Chloroformate with high purity?

  • Methodological Answer : Synthesis typically involves reacting 2,6-difluorophenol with phosgene or a phosgene equivalent under anhydrous conditions. Critical parameters include temperature control (0–5°C to minimize side reactions), stoichiometric excess of phosgene, and inert atmosphere to prevent hydrolysis. Post-synthesis, purification via vacuum distillation or column chromatography is essential. Impurities like residual phenol (<0.15%) or diphenyl carbonate (<0.35%) should be monitored using HPLC with UV detection at 254 nm .

Q. How can researchers characterize this compound to confirm structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H NMR should show aromatic protons as a triplet (J ≈ 8 Hz) due to coupling with fluorine atoms. 19^{19}F NMR will display two distinct peaks for the ortho-fluorine groups.
  • FTIR : Look for C=O stretch (~1770 cm1^{-1}) and C-Cl stretch (~730 cm1^{-1}).
  • Mass Spectrometry : ESI-MS should show a molecular ion peak at m/z 192.5 (M+^+).
    Cross-referencing with databases like PubChem (e.g., related compounds in ) ensures consistency .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Use fume hoods and PPE (nitrile gloves, goggles) to avoid inhalation or skin contact.
  • Store under nitrogen at 2–8°C to prevent hydrolysis.
  • In case of spills, neutralize with sodium bicarbonate and absorb with inert material.
    General chloroformate safety guidelines from AEGL reports () recommend immediate decontamination and monitoring for respiratory irritation .

Advanced Research Questions

Q. How does the electronic effect of fluorine substituents influence the reactivity of this compound in nucleophilic acyl substitutions?

  • Methodological Answer : The electron-withdrawing fluorine groups activate the carbonyl carbon, enhancing reactivity toward amines or alcohols. Kinetic studies using stopped-flow techniques under varying solvents (e.g., THF vs. DCM) can quantify rate constants. Compare with non-fluorinated analogs (e.g., Phenyl Chloroformate in ) to isolate electronic effects. DFT calculations (B3LYP/6-31G*) may predict charge distribution and transition states .

Q. What experimental strategies resolve contradictions in reported thermal stability data for this compound?

  • Methodological Answer :

  • Differential Scanning Calorimetry (DSC) : Perform under nitrogen to detect decomposition exotherms. Compare heating rates (2°C/min vs. 10°C/min) to identify kinetic vs. thermodynamic stability.
  • Isothermal Stability Studies : Monitor purity via HPLC at 40°C, 60°C, and 80°C over 24–72 hours.
    Discrepancies may arise from trace moisture or residual catalysts; thus, rigorous drying (molecular sieves) and inert conditions are critical .

Q. How can this compound be utilized in synthesizing pharmacologically active intermediates?

  • Methodological Answer :

  • Step 1 : React with amines (e.g., benzylamine) to form carbamate prodrugs, optimizing solvent (acetonitrile) and base (Et3_3N).
  • Step 2 : Evaluate bioactivity via in vitro assays (e.g., enzyme inhibition).
    highlights structurally similar compounds (e.g., Rufinamide) where fluorine positioning enhances metabolic stability, suggesting analogous strategies for target molecules .

Q. What analytical methods are suitable for detecting trace degradation products of this compound in reaction mixtures?

  • Methodological Answer :

  • GC-MS with Headspace Sampling : Identifies volatile byproducts (e.g., COCl2_2).
  • LC-QTOF-MS : Detects non-volatile degradation products (e.g., hydrolyzed difluorophenol) with high mass accuracy.
    Calibrate against reference standards (e.g., 4-Chloro-2,6-difluorophenol in ) to confirm identity .

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